(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione
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Description
(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H25ClN6O3 and its molecular weight is 396.88. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
The crystal structure of related compounds has been studied, providing insights into the typical geometry of the purine fused-ring system and the aminoalkyl side chain conformation. This information is crucial for understanding the molecular interactions and properties of these compounds (Karczmarzyk & Pawłowski, 1997).
Synthesis and Biological Activity
The synthesis and biological activity of various derivatives of this compound have been explored. Studies have shown that certain derivatives exhibit significant antiarrhythmic and hypotensive activity, as well as interactions with alpha-adrenoreceptors (Chłoń-Rzepa et al., 2004). Another derivative demonstrated antidepressant activity, indicating the potential for these compounds in psychiatric medication (Khaliullin et al., 2018).
Thietanyl Protection in Synthesis
Research has focused on the use of thietanyl protection in the synthesis of certain purine-2,6-dione derivatives. This approach is crucial for obtaining compounds with specific structural features, essential for their biological activity (Khaliullin & Shabalina, 2020).
Properties
IUPAC Name |
7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-(3-morpholin-4-ylpropylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN6O3/c1-12(18)4-7-24-13-14(22(2)17(26)21-15(13)25)20-16(24)19-5-3-6-23-8-10-27-11-9-23/h4H,3,5-11H2,1-2H3,(H,19,20)(H,21,25,26)/b12-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPYGYCVMRSVGR-QCDXTXTGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2=C(N=C1NCCCN3CCOCC3)N(C(=O)NC2=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CN1C2=C(N=C1NCCCN3CCOCC3)N(C(=O)NC2=O)C)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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